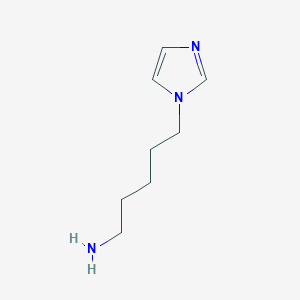
2-Formyl-4-(4-methoxyphenyl)phenol
Vue d'ensemble
Description
2-Formyl-4-(4-methoxyphenyl)phenol is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.24 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of this compound involves an oven-dried Schlenk tube charged with 2-iodophenol, Bi (p-tolyl)3, PdCl2 (PPh3)2, KOAc, and DMA under a N2 atmosphere. The mixture is stirred in an oil bath at 110 °C for 2 hours . Other methods for the synthesis of phenols could potentially be applicable .Applications De Recherche Scientifique
Anticancer Activity : A study by Sukria et al. (2020) focused on the anticancer activity of a compound synthesized from vanillin and p-anisidin, closely related to 2-Formyl-4-(4-methoxyphenyl)phenol. The compound showed weak activity in inhibiting T47D breast cancer cells (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).
Anti-Mycobacterial Agents : Research by Yar et al. (2006) synthesized derivatives of this compound, which were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).
Non-Linear Optical Properties : A study by Koşar (2011) conducted a computational study on the tautomeric forms of a compound similar to this compound, investigating its second-order non-linear optical properties (Koşar, 2011).
Tubulin Polymerization Inhibition : Research by Gastpar et al. (1998) showed that derivatives of this compound inhibited tubulin polymerization, a key process in cell division, suggesting potential as cytostatics (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Antimicrobial Evaluation : Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of this compound and evaluated their antimicrobial activities, showing significant activity against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Chemoselective Polymerization : Uyama et al. (1998) found that the phenolic moiety of a similar compound was selectively reacted in the horseradish-catalyzed polymerization, which could have various applications as a highly reactive polymer (Uyama, Lohavisavapanich, Ikeda, & Kobayashi, 1998).
Fluorescence Studies with Bovine Serum Albumin (BSA) : Ghosh et al. (2016) examined the interaction of derivatives of this compound with BSA, providing insights into the molecular interaction mechanisms (Ghosh, Rathi, & Arora, 2016).
Safety and Hazards
The safety data sheet for 2-Formyl-4-(4-methoxyphenyl)phenol provides several safety measures. In case of inhalation, the victim should be moved to fresh air, and if breathing is difficult, oxygen should be given . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . Eye contact requires rinsing with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and immediate medical attention should be sought .
Propriétés
IUPAC Name |
2-hydroxy-5-(4-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGITZPAFQLBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602400 | |
| Record name | 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-57-0 | |
| Record name | 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)
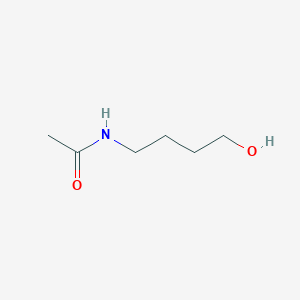
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B3060747.png)
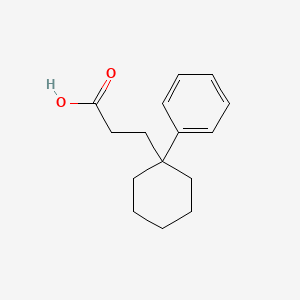
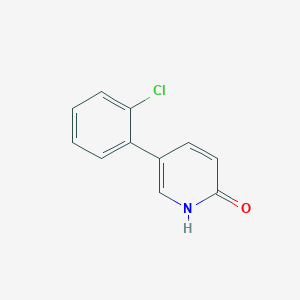
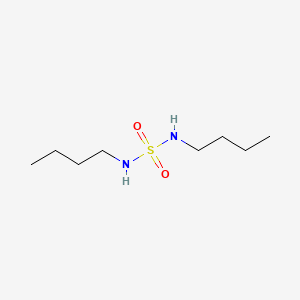



![N-[4-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3060756.png)

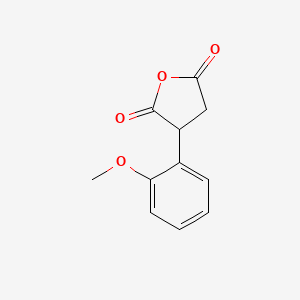
![N-[5-amino-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B3060760.png)
